molecular formula C8H7N7O2 B7549337 1,2,5-Oxadiazol-3-amine, 4-[5-(1-methyl-5-pyrazolyl)-1,2,4-oxadiazol-3-yl]-

1,2,5-Oxadiazol-3-amine, 4-[5-(1-methyl-5-pyrazolyl)-1,2,4-oxadiazol-3-yl]-

Cat. No.: B7549337
M. Wt: 233.19 g/mol
InChI Key: ZZHWJIXNYHJZJW-UHFFFAOYSA-N
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Description

1,2,5-Oxadiazol-3-amine, 4-[5-(1-methyl-5-pyrazolyl)-1,2,4-oxadiazol-3-yl]- is a heterocyclic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of oxadiazoles, which are characterized by a five-membered ring containing oxygen and nitrogen atoms. The presence of both oxadiazole and pyrazole rings in its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-oxadiazol-3-amine, 4-[5-(1-methyl-5-pyrazolyl)-1,2,4-oxadiazol-3-yl]- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. The pyrazole ring can be introduced through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to control reaction conditions precisely and improve scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Oxadiazol-3-amine, 4-[5-(1-methyl-5-pyrazolyl)-1,2,4-oxadiazol-3-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxadiazole N-oxides.

    Reduction: Reduction reactions using hydrides such as sodium borohydride can convert the oxadiazole

Properties

IUPAC Name

4-[5-(2-methylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N7O2/c1-15-4(2-3-10-15)8-11-7(14-16-8)5-6(9)13-17-12-5/h2-3H,1H3,(H2,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHWJIXNYHJZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC(=NO2)C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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